6-chloro-4-methyl-6H-quinolin-2-one
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Overview
Description
6-chloro-4-methyl-6H-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-methyl-6H-quinolin-2-one typically involves the cyclization of appropriate precursors. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method involves the use of metal catalysts such as copper or iron to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs scalable methods that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-methyl-6H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and metal oxides.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinolines .
Scientific Research Applications
6-chloro-4-methyl-6H-quinolin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-chloro-4-methyl-6H-quinolin-2-one involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division . This mechanism is similar to that of other quinoline derivatives, which are known for their antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-chloro-4-methyl-6H-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8ClNO |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
6-chloro-4-methyl-6H-quinolin-2-one |
InChI |
InChI=1S/C10H8ClNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5,7H,1H3 |
InChI Key |
YNVZWZSTBJUGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N=C2C1=CC(C=C2)Cl |
Origin of Product |
United States |
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